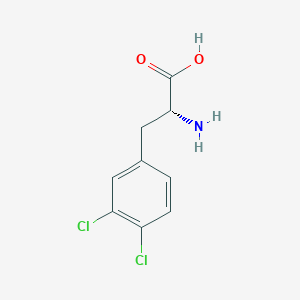

H-D-Phe(3,4-DiCl)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(2R)-2-amino-3-(3,4-dichlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRCSJHVDTAAISV-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426364 | |

| Record name | 3,4-Dichloro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52794-98-6 | |

| Record name | 3,4-Dichloro-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52794-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichloro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of D-3,4-Dichlorophenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing D-3,4-Dichlorophenylalanine, a non-natural amino acid of significant interest in pharmaceutical development and neuroscience research. The methodologies detailed herein are compiled from scientific literature and chemical patents, offering a practical resource for laboratory-scale synthesis.

D-3,4-Dichlorophenylalanine serves as a crucial building block in the creation of novel therapeutic agents and as a tool for investigating neurotransmitter systems.[1] Its unique dichlorinated phenyl ring imparts specific properties that are leveraged in the design of targeted therapies. This guide explores three principal synthetic strategies: asymmetric hydrogenation of a prochiral precursor, enzymatic synthesis via transamination, and classical resolution of a racemic mixture. Each method is presented with detailed experimental protocols, quantitative data where available, and logical workflow diagrams to facilitate understanding and implementation.

Asymmetric Hydrogenation of (Z)-2-acetamido-3-(3,4-dichlorophenyl)acrylic acid

Asymmetric hydrogenation is a powerful and efficient method for the enantioselective synthesis of chiral compounds, including amino acids. This approach involves the synthesis of a prochiral precursor, (Z)-2-acetamido-3-(3,4-dichlorophenyl)acrylic acid, followed by its hydrogenation using a chiral catalyst to stereoselectively yield the desired D-enantiomer.

Synthesis of (Z)-2-acetamido-3-(3,4-dichlorophenyl)acrylic acid

The synthesis of the key precursor is typically achieved through the Erlenmeyer-Plöchl reaction. This classic method involves the condensation of an N-acylglycine with an aldehyde, in this case, 3,4-dichlorobenzaldehyde, in the presence of a dehydrating agent like acetic anhydride.

Experimental Protocol:

-

Materials: 3,4-dichlorobenzaldehyde, N-acetylglycine, acetic anhydride, sodium acetate.

-

Procedure: A mixture of 3,4-dichlorobenzaldehyde, N-acetylglycine, and anhydrous sodium acetate in acetic anhydride is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

| Reactant/Reagent | Molar Ratio |

| 3,4-Dichlorobenzaldehyde | 1.0 |

| N-acetylglycine | 1.0 - 1.2 |

| Sodium Acetate | 0.8 - 1.0 |

| Acetic Anhydride | 2.5 - 3.0 |

Table 1: Typical molar ratios for the Erlenmeyer-Plöchl synthesis of (Z)-2-acetamido-3-(3,4-dichlorophenyl)acrylic acid.

Asymmetric Hydrogenation

The enantioselective hydrogenation of the synthesized acrylic acid derivative is carried out using a chiral rhodium catalyst, such as those derived from DuPhos or PhthalaPhos ligands. The choice of ligand is critical for achieving high enantioselectivity.

Experimental Protocol:

-

Materials: (Z)-2-acetamido-3-(3,4-dichlorophenyl)acrylic acid, a chiral rhodium catalyst (e.g., [Rh(COD)(R,R)-Et-DuPhos]BF4), hydrogen gas, and a suitable solvent (e.g., methanol or ethanol).

-

Procedure: The acrylic acid precursor and the chiral rhodium catalyst are dissolved in an appropriate solvent in a high-pressure reactor. The reactor is purged with hydrogen gas and then pressurized to the desired level. The reaction is stirred at a specific temperature until the uptake of hydrogen ceases. After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization, to yield D-3,4-Dichlorophenylalanine.

| Parameter | Value |

| Substrate/Catalyst Ratio | 100:1 to 1000:1 |

| Hydrogen Pressure | 1 to 50 atm |

| Temperature | 25 to 50 °C |

| Solvent | Methanol, Ethanol |

| Typical ee | >95% |

Table 2: General conditions for the asymmetric hydrogenation.

Enzymatic Synthesis using D-Amino Acid Transaminase

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. D-amino acid transaminases (DAATs) can catalyze the stereoselective synthesis of D-amino acids from their corresponding α-keto acids.

Synthesis of 3,4-Dichlorophenylpyruvic acid

The α-keto acid precursor, 3,4-dichlorophenylpyruvic acid, can be synthesized from 3,4-dichlorobenzaldehyde through various methods, including the hydrolysis of the corresponding azlactone intermediate derived from the Erlenmeyer-Plöchl synthesis.

Experimental Protocol:

-

Materials: (Z)-2-acetamido-3-(3,4-dichlorophenyl)acrylic acid (from section 1.1), hydrochloric acid.

-

Procedure: The acrylic acid derivative is hydrolyzed by heating with aqueous hydrochloric acid. The reaction mixture is then cooled, and the resulting 3,4-dichlorophenylpyruvic acid is extracted with an organic solvent like diethyl ether. The solvent is evaporated to yield the crude keto acid, which can be used in the next step with or without further purification.

Transaminase-Catalyzed Amination

The enzymatic conversion involves the use of a D-amino acid transaminase to transfer an amino group from a donor molecule, typically D-alanine, to 3,4-dichlorophenylpyruvic acid.

Experimental Protocol:

-

Materials: 3,4-Dichlorophenylpyruvic acid, D-alanine, D-amino acid transaminase (e.g., from Bacillus sp.), pyridoxal-5'-phosphate (PLP) cofactor, buffer solution (e.g., phosphate buffer, pH 7-8).

-

Procedure: 3,4-Dichlorophenylpyruvic acid and an excess of D-alanine are dissolved in a buffered aqueous solution containing the PLP cofactor. The D-amino acid transaminase is added, and the mixture is incubated at a controlled temperature (typically 30-40 °C) with gentle agitation. The reaction progress is monitored by HPLC. Upon completion, the enzyme is removed (e.g., by precipitation or filtration), and the product, D-3,4-Dichlorophenylalanine, is isolated and purified from the reaction mixture using techniques such as ion-exchange chromatography.

| Parameter | Value |

| Substrate Concentration | 10 - 100 mM |

| D-Alanine Concentration | 1.5 - 5 equivalents |

| Enzyme Loading | 1 - 10 % (w/w) of substrate |

| pH | 7.0 - 8.5 |

| Temperature | 30 - 40 °C |

| Typical Conversion | >90% |

| Typical ee | >99% |

Table 3: General conditions for the enzymatic transamination.

Classical Resolution of Racemic DL-3,4-Dichlorophenylalanine

Classical resolution remains a widely used method for obtaining enantiomerically pure compounds. This strategy involves the synthesis of the racemic mixture of 3,4-Dichlorophenylalanine, followed by its separation using a chiral resolving agent to form diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.

Synthesis of Racemic DL-3,4-Dichlorophenylalanine

The racemic amino acid can be prepared through various standard amino acid syntheses, such as the Strecker synthesis or by reduction of the corresponding α-azido ester. A straightforward method is the hydrolysis of the product from the Erlenmeyer-Plöchl synthesis followed by reduction.

Experimental Protocol:

-

Materials: (Z)-2-acetamido-3-(3,4-dichlorophenyl)acrylic acid, sodium amalgam or catalytic hydrogenation setup (e.g., H2/Pd-C).

-

Procedure: The acrylic acid derivative is first hydrolyzed to the corresponding pyruvic acid (as in section 2.1). The pyruvic acid is then subjected to reductive amination. Alternatively, the unsaturated N-acetyl derivative can be hydrogenated using a non-chiral catalyst (e.g., palladium on carbon) to give N-acetyl-DL-3,4-dichlorophenylalanine, which is then hydrolyzed to the racemic amino acid.

Chiral Resolution

The resolution of the racemic mixture is achieved by forming diastereomeric salts with a chiral resolving agent, such as a tartaric acid derivative.

Experimental Protocol:

-

Materials: DL-3,4-Dichlorophenylalanine, a chiral resolving agent (e.g., L-tartaric acid or its derivatives), a suitable solvent (e.g., water, ethanol, or a mixture).

-

Procedure: The racemic amino acid and the resolving agent are dissolved in a hot solvent. The solution is slowly cooled to allow for the crystallization of the less soluble diastereomeric salt. The crystals are collected by filtration. The process may be repeated to improve the diastereomeric purity. The desired enantiomer is then liberated from the purified diastereomeric salt by treatment with a base (for an acidic resolving agent) or an acid (for a basic resolving agent), followed by isolation and purification. The more soluble diastereomer remaining in the mother liquor can be treated to recover the other enantiomer.

| Resolving Agent | Solvent System |

| L-Tartaric Acid | Water/Ethanol mixtures |

| N-acetyl-L-leucine | Water/Acetone mixtures |

| Dibenzoyl-L-tartaric acid | Methanol/Water mixtures |

Table 4: Potential resolving agents and solvent systems for the resolution of DL-3,4-Dichlorophenylalanine.

References

Unveiling the Enigmatic Role of H-D-Phe(3,4-DiCl)-OH in Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-D-Phe(3,4-DiCl)-OH, chemically known as D-3,4-Dichlorophenylalanine, is a synthetic amino acid derivative. While initial screenings have indicated its potential to influence protein synthesis, the precise mechanism of action remains an area of active investigation. This technical guide consolidates the current understanding, drawing parallels from the established behavior of D-amino acids in ribosomal translation, and provides a framework for future research. Due to the limited specific data on this compound, this document leverages insights from analogous compounds to propose a putative mechanism and outlines experimental approaches to validate these hypotheses.

Introduction

This compound is a non-canonical amino acid, a derivative of D-phenylalanine with two chlorine atoms substituted on the phenyl ring. While some sources suggest it possesses "protein synthesis activity," the nature of this activity—whether it is inhibitory or promotional—is not well-documented in publicly available literature.[1][2] The study of non-canonical amino acids is of significant interest in drug development and chemical biology, as they can serve as probes for biological processes or as therapeutic agents themselves. Understanding the interaction of this compound with the protein synthesis machinery is crucial to unlocking its potential.

Proposed Mechanism of Action: Interference with Ribosomal Translation

Given that this compound is a D-amino acid, its primary mechanism of action in protein synthesis is likely to be interference with the ribosomal machinery, which has evolved to stereospecifically incorporate L-amino acids.

A seminal study on a D-aminoacyl-tRNA analog, ACCA-D-Phe, provides critical insights into this process. A crystal structure of a bacterial ribosome in complex with this analog revealed that while the D-aminoacyl-tRNA can bind to the A-site of the ribosome, its conformation is suboptimal for peptide bond formation.[3]

The key observations from this study, which likely extend to this compound, are:

-

Suboptimal Positioning in the A-Site: The D-amino acid side chain inserts into the A-site cleft, similar to an L-amino acid. However, the backbone of the D-amino acid is oriented in a way that prevents the optimal positioning of its α-amino group for the nucleophilic attack on the peptidyl-tRNA in the P-site.[3]

-

Impeded Proton Transfer: Efficient peptide bond formation requires a hydrogen bond between the α-amino group of the incoming aminoacyl-tRNA and the 2'-OH group of the P-site tRNA. The altered stereochemistry of the D-amino acid disrupts this interaction, hindering the necessary proton transfer for the reaction to proceed efficiently.[3]

This leads to a significant slowdown in the rate of peptide bond formation, effectively acting as an inhibitor of translation elongation.

References

H-D-Phe(3,4-DiCl)-OH: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of H-D-Phe(3,4-DiCl)-OH (D-3,4-Dichlorophenylalanine), a synthetic amino acid derivative of interest in pharmaceutical research and development. Due to its unique structure, incorporating this unnatural amino acid can enhance the efficacy and stability of therapeutic peptides and small molecules, leading to improved pharmacokinetic profiles and reduced susceptibility to degradation.[1]

Physicochemical Properties

A summary of the known and computed physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in various experimental and formulation settings.

| Property | Value | Source |

| Molecular Formula | C₉H₉Cl₂NO₂ | [2][3] |

| Molecular Weight | 234.08 g/mol | [3] |

| IUPAC Name | (2R)-2-amino-3-(3,4-dichlorophenyl)propanoic acid | |

| CAS Number | 52794-98-6 | [1] |

| Appearance | White to off-white solid (predicted) | Inferred from related compounds |

| Computed XLogP3-AA | -0.8 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

Solubility Assessment

The solubility of a compound is a critical determinant of its absorption, distribution, and overall bioavailability. Both kinetic and thermodynamic solubility assays are crucial in drug discovery and development.[5][6] Low solubility can lead to unreliable results in in-vitro assays and pose significant challenges for formulation.[7][8]

Experimental Protocols for Solubility Determination

The following are generalized protocols for determining the kinetic and thermodynamic solubility of this compound.

1. Kinetic Solubility Assay

This high-throughput method is used in early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.[5][7]

-

Objective: To determine the maximum solubility of a compound under non-equilibrium conditions.

-

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Serial Dilution: Create a series of dilutions from the stock solution in a 96-well plate.

-

Addition of Aqueous Buffer: Add a physiological buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well.[7]

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C).[9]

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer to detect the point of precipitation. Alternatively, filter the solutions and analyze the filtrate concentration by UV spectroscopy or LC-MS.[9][10]

-

Workflow for Kinetic Solubility Assay

Caption: Workflow for determining the kinetic solubility of this compound.

2. Thermodynamic (Equilibrium) Solubility Assay

This method measures the true or equilibrium solubility of a compound and is critical for formulation and late-stage preclinical development.[5][6][11]

-

Objective: To determine the saturation solubility of a compound at equilibrium.[5]

-

Methodology:

-

Sample Preparation: Accurately weigh a small amount (e.g., 1 mg) of solid this compound into a glass vial.[11]

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., water, buffers of different pH) to the vial.[11]

-

Equilibration: Incubate the vials in a shaker or thermomixer at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[11]

-

Separation of Solid: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Concentration Analysis: Determine the concentration of this compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV.[8]

-

Workflow for Thermodynamic Solubility Assay

Caption: Workflow for determining the thermodynamic solubility of this compound.

Stability Assessment (Forced Degradation Studies)

Forced degradation, or stress testing, is essential for identifying potential degradation products, understanding degradation pathways, and establishing the intrinsic stability of a molecule.[12] These studies are a regulatory requirement and are crucial for developing stability-indicating analytical methods.[13]

Experimental Protocol for Forced Degradation Studies

The following protocol outlines the conditions for stress testing this compound in accordance with ICH guidelines.[12] The goal is to achieve 5-20% degradation of the parent compound.[13][14]

-

Objective: To evaluate the stability of this compound under various stress conditions.

-

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents. A control sample should be stored under normal conditions.

-

Stress Conditions: Expose the samples to the conditions outlined in Table 2.

-

Sample Analysis: At specified time points, analyze the stressed samples along with a control using a stability-indicating HPLC method. The method should be capable of separating the intact drug from any degradation products.

-

Mass Balance: Evaluate the mass balance to ensure that all degradation products are accounted for.

-

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Recommended Parameters |

| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature or elevated (e.g., 60°C) |

| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature or elevated (e.g., 60°C) |

| Neutral Hydrolysis | Water, elevated temperature (e.g., 60°C) |

| Oxidation | 3-30% H₂O₂, room temperature |

| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B) |

| Thermal Stress (Solid) | 10°C increments above accelerated storage conditions (e.g., 50°C, 60°C, 70°C) |

| Thermal Stress (Solution) | Elevated temperature (e.g., 60°C) |

Logical Flow of a Forced Degradation Study

Caption: Logical flow for conducting forced degradation studies on this compound.

Expected Solubility and Stability Profile

Based on the structure of this compound, which contains both a hydrophobic dichlorophenyl ring and ionizable amino and carboxylic acid groups, its solubility is expected to be pH-dependent. It is likely to exhibit higher solubility in acidic and alkaline solutions compared to neutral pH, where it exists as a zwitterion. The presence of chlorine atoms on the phenyl ring may decrease aqueous solubility compared to unsubstituted D-phenylalanine.

The stability of the molecule will likely be influenced by its functional groups. The amino acid structure may be susceptible to degradation under harsh acidic, basic, and oxidative conditions. Potential degradation pathways could involve decarboxylation, deamination, or modifications to the aromatic ring. Photostability should also be carefully evaluated due to the aromatic nature of the compound.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data is currently lacking, the detailed protocols and established principles outlined herein offer a robust starting point for researchers and drug development professionals to generate the necessary data for this promising synthetic amino acid. A thorough understanding of these properties is fundamental to advancing its potential in the development of novel therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. peptide.com [peptide.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 3,4-Dichloro-L-phenylalanine | C9H9Cl2NO2 | CID 2761498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. creative-biolabs.com [creative-biolabs.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. charnwooddiscovery.com [charnwooddiscovery.com]

- 8. evotec.com [evotec.com]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. enamine.net [enamine.net]

- 11. In-vitro Thermodynamic Solubility [protocols.io]

- 12. (Open Access) Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs (2000) | Saranjit Singh | 284 Citations [scispace.com]

- 13. longdom.org [longdom.org]

- 14. pharmtech.com [pharmtech.com]

Spectroscopic Analysis of H-D-Phe(3,4-DiCl)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of H-D-Phe(3,4-DiCl)-OH, also known as D-3,4-Dichlorophenylalanine. This non-standard amino acid is a critical building block in the synthesis of peptide-based pharmaceuticals and is utilized in research focusing on drug discovery and biochemical applications.[1][2] This document outlines the expected spectroscopic data, detailed experimental protocols for acquiring such data, and workflows for structural confirmation.

Core Data Presentation

The following tables summarize the anticipated quantitative data from the primary spectroscopic techniques used to characterize this compound. It is important to note that specific experimental values may vary slightly based on instrumentation, sample preparation, and solvent conditions. The data presented here are estimations based on the analysis of structurally similar compounds, such as phenylalanine and its halogenated derivatives.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

| ¹H NMR (Proton) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| α-CH | ~ 4.0 - 4.5 | Doublet of Doublets (dd) | 1H |

| β-CH₂ | ~ 3.0 - 3.5 | Multiplet (m) | 2H |

| Aromatic-H (C2-H) | ~ 7.5 - 7.7 | Doublet (d) | 1H |

| Aromatic-H (C5-H) | ~ 7.3 - 7.5 | Doublet of Doublets (dd) | 1H |

| Aromatic-H (C6-H) | ~ 7.1 - 7.3 | Doublet (d) | 1H |

| α-NH₂ | Broad, variable | Singlet (s) | 2H |

| α-COOH | Broad, variable | Singlet (s) | 1H |

| ¹³C NMR (Carbon) | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxyl) | ~ 170 - 175 |

| C-α | ~ 55 - 60 |

| C-β | ~ 35 - 40 |

| C-1 (Aromatic, C-Cl) | ~ 135 - 140 |

| C-2 (Aromatic, C-Cl) | ~ 130 - 135 |

| C-3 (Aromatic, C-H) | ~ 130 - 135 |

| C-4 (Aromatic, C-H) | ~ 128 - 132 |

| C-5 (Aromatic, C-H) | ~ 125 - 130 |

| C-6 (Aromatic, C-H) | ~ 115 - 120 |

Table 2: Key Infrared (IR) Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 3300 - 2500 | Broad |

| N-H stretch (Amine) | 3400 - 3200 | Medium |

| C-H stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=O stretch (Carboxylic acid) | 1725 - 1700 | Strong |

| C=C stretch (Aromatic) | 1600 - 1450 | Medium |

| N-H bend (Amine) | 1650 - 1580 | Medium |

| C-Cl stretch | 800 - 600 | Strong |

Table 3: Mass Spectrometry and UV-Visible Spectroscopy Data

| Technique | Parameter | Predicted Value |

| Mass Spectrometry | Molecular Weight | 234.08 g/mol [3][4] |

| Exact Mass [M+H]⁺ | ~ 234.0085 Da | |

| Isotopic Pattern | Characteristic pattern due to two chlorine atoms | |

| UV-Visible Spectroscopy | λmax | ~ 260 - 280 nm |

| Molar Absorptivity (ε) | Dependent on concentration and solvent |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample is fully dissolved to avoid spectral artifacts.

-

-

¹H NMR Acquisition :

-

Place the NMR tube in the spectrometer.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. A spectral width of 12-15 ppm is typically sufficient.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum (e.g., to the residual solvent peak).

-

-

¹³C NMR Acquisition :

-

Following ¹H NMR, acquire a ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

A spectral width of 200-220 ppm is generally appropriate.

-

Process the data similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) :

-

Data Acquisition :

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

The final spectrum should be displayed in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Preparation :

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

The sample may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

-

Data Acquisition (Electrospray Ionization - ESI) :

-

Use a mass spectrometer equipped with an ESI source.

-

Optimize the source parameters (e.g., spray voltage, capillary temperature) for the analyte.

-

Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

-

For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to obtain an accurate mass measurement.[6]

-

UV-Visible Spectroscopy

-

Sample Preparation :

-

Prepare a stock solution of this compound in a UV-transparent solvent (e.g., water, ethanol, or methanol).

-

Perform serial dilutions to obtain a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

Use quartz cuvettes for measurements in the UV region.[7][8]

-

-

Data Acquisition :

-

Fill a cuvette with the pure solvent to be used as a blank and record a baseline spectrum.[3]

-

Fill a second cuvette with the sample solution.

-

Scan the sample across the desired wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the spectroscopic analysis of this compound.

Caption: General experimental workflow for the spectroscopic analysis of this compound.

Caption: Logical workflow for confirming the chemical structure using spectroscopic data.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. hydrodynamics.uleth.ca [hydrodynamics.uleth.ca]

- 3. engineering.purdue.edu [engineering.purdue.edu]

- 4. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 5. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 6. researchgate.net [researchgate.net]

- 7. web.uvic.ca [web.uvic.ca]

- 8. ossila.com [ossila.com]

Commercial Sources and Technical Guide for H-D-Phe(3,4-DiCl)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of H-D-Phe(3,4-DiCl)-OH (D-3,4-Dichlorophenylalanine), a non-natural amino acid of significant interest in peptide-based drug discovery and development. This document outlines key suppliers, provides a detailed protocol for its incorporation into peptides via solid-phase peptide synthesis (SPPS), and explores a relevant biological signaling pathway where peptides containing such residues may exert their effects.

Commercial Availability

This compound and its derivatives are available from a range of commercial suppliers specializing in amino acids, peptides, and biochemicals. The table below summarizes key information from various vendors to facilitate procurement for research and development purposes.

| Supplier | Product Name(s) | CAS Number | Molecular Formula | Purity | Notes |

| Chem-Impex | D-3,4-Dichlorophenylalanine, this compound | 52794-98-6 | C₉H₉Cl₂NO₂ | ≥ 99% (HPLC)[1] | Also offers Fmoc and Boc protected versions.[2] |

| Aapptec Peptides | H-Phe(3,4-diCl)-OH | 52794-99-7 (L-isomer) | C₉H₁₁Cl₂NO₂ | - | Note: CAS number listed is for the L-isomer. Also supplies Fmoc-D-Phe(3,4-diCl)-OH.[3][4] |

| MedChemExpress | This compound | 52794-98-6 | C₉H₉Cl₂NO₂ | - | States the compound shows protein synthesis activity.[5] Also provides Fmoc protected version.[6] |

| US Biological Life Sciences | Fmoc-3,4-dichloro-D-phenylalanine | 177966-58-4 | C₂₄H₁₉Cl₂NO₄ | Highly Purified | Available in various pack sizes.[2] |

Experimental Protocols: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of non-natural amino acids such as this compound into a peptide sequence is readily achievable using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The following is a generalized yet detailed methodology.

1. Resin Selection and Preparation:

-

Resin Choice: The selection of the solid support depends on the desired C-terminal functionality of the peptide (e.g., amide or carboxylic acid). For a C-terminal amide, a Rink Amide resin is a suitable choice. For a C-terminal carboxylic acid, a 2-Chlorotrityl chloride or Wang resin is appropriate.[7]

-

Resin Swelling: The resin must be swelled in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), for at least one hour prior to the first amino acid coupling.[7]

2. First Amino Acid Coupling (Loading):

-

If not using a pre-loaded resin, the first Fmoc-protected amino acid is coupled to the resin. For a 2-Chlorotrityl chloride resin, this is typically achieved by reacting the Fmoc-amino acid with the resin in the presence of a base such as N,N-diisopropylethylamine (DIEA) in DCM.[8]

3. Iterative Deprotection and Coupling Cycles:

-

Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine in DMF.[7] This exposes the free amine for the next coupling step. The resin is then thoroughly washed with DMF to remove residual piperidine and byproducts.

-

Amino Acid Activation and Coupling: The incoming amino acid, in this case, Fmoc-D-Phe(3,4-DiCl)-OH, is activated to facilitate peptide bond formation. A common method involves the use of a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIEA or collidine in DMF.[7] The activated amino acid solution is then added to the resin and allowed to react.

-

Washing: After the coupling reaction, the resin is washed extensively with DMF to remove excess reagents and byproducts.

4. Final Deprotection and Cleavage:

-

Final Fmoc Removal: The N-terminal Fmoc group of the final amino acid is removed as described above.

-

Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed. A common cleavage cocktail for this purpose is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).[9]

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage mixture using cold diethyl ether. The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Below is a graphical representation of the general workflow for solid-phase peptide synthesis.

Biological Context: G-Protein Coupled Receptor (GPCR) Signaling

Peptides containing non-natural amino acids like this compound are often designed to modulate the activity of cellular signaling pathways, with a prominent target being G-protein coupled receptors (GPCRs). GPCRs are a large family of transmembrane receptors that play crucial roles in a vast array of physiological processes.[10][11][12]

A canonical example of GPCR signaling is the Gs pathway, which leads to the production of the second messenger cyclic AMP (cAMP).

The Gs Signaling Pathway:

-

Ligand Binding: An agonist, which can be an endogenous hormone or a synthetic peptide, binds to the extracellular domain of a Gs-coupled receptor.[13]

-

Receptor Activation: This binding induces a conformational change in the receptor.[11]

-

G-Protein Activation: The activated receptor interacts with a heterotrimeric Gs protein on the intracellular side of the membrane. This interaction causes the Gαs subunit to release GDP and bind GTP.[13]

-

Subunit Dissociation: The GTP-bound Gαs subunit dissociates from the Gβγ dimer.

-

Adenylyl Cyclase Activation: The activated Gαs subunit binds to and activates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[10]

-

Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of protein kinase A (PKA), causing them to release the active catalytic subunits.

-

Downstream Phosphorylation: The catalytic subunits of PKA then phosphorylate various downstream target proteins, leading to a cellular response.

The incorporation of this compound into a peptide ligand can influence its binding affinity, selectivity, and efficacy at a GPCR, potentially leading to either enhanced agonism or antagonism of the signaling pathway.

The following diagram illustrates the key steps in the Gs-protein coupled receptor signaling pathway.

References

- 1. chemimpex.com [chemimpex.com]

- 2. fmoc-3,4-dichloro-d-phenylalanine suppliers USA [americanchemicalsuppliers.com]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

- 9. peptide.com [peptide.com]

- 10. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 11. bio.libretexts.org [bio.libretexts.org]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. teachmephysiology.com [teachmephysiology.com]

In-Depth Technical Guide: H-D-Phe(3,4-DiCl)-OH Safety, Handling, and Synthetic Applications

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the safety, handling, and application of H-D-Phe(3,4-DiCl)-OH (D-3,4-Dichlorophenylalanine), an unnatural amino acid derivative crucial for advanced peptide chemistry and pharmaceutical development.[1][2][3]

Chemical and Physical Properties

This compound is a derivative of the amino acid phenylalanine with two chlorine atoms substituted on the phenyl ring. This modification can impart unique properties to peptides, such as increased stability against enzymatic degradation and altered receptor binding affinities.[2]

| Property | Value | Source |

| Molecular Formula | C₉H₉Cl₂NO₂ | PubChem |

| Molecular Weight | 234.08 g/mol | PubChem[4] |

| CAS Number | 52794-98-6 | MedChemExpress |

| Appearance | White to off-white solid | Generic SDS |

| Synonyms | D-3,4-Dichlorophenylalanine | MedChemExpress |

Safety and Handling

Hazard Identification and Precautionary Measures

| Hazard | GHS Classification (based on L-isomer) | Precautionary Statements |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. |

| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Personal Protective Equipment (PPE)

| Equipment | Specification |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. |

| Respiratory Protection | Use a NIOSH-approved respirator with a particulate filter if dust is generated. |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Storage and Disposal

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Experimental Protocols: Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in SPPS for creating peptides with modified properties.[2] The following is a general protocol for the incorporation of this compound into a peptide sequence using Fmoc chemistry.

Materials and Reagents

-

Fmoc-protected amino acids

-

This compound

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

-

Cold diethyl ether

Synthesis Workflow

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the growing peptide chain.

-

Washing: Wash the resin thoroughly with DMF to remove excess piperidine and byproducts.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-protected this compound with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

-

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: Remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using techniques such as HPLC.

Visualizations

Safety and Handling Workflow

Caption: General laboratory workflow for the safe handling of this compound.

Solid-Phase Peptide Synthesis (SPPS) Workflow

Caption: A flowchart illustrating the key steps in solid-phase peptide synthesis.

Hypothetical Signaling Pathway Involvement

Note: Specific signaling pathways affected by peptides containing this compound are not well-documented in the available literature. The following diagram illustrates a hypothetical mechanism where a peptide incorporating this unnatural amino acid acts as a receptor antagonist. The dichlorophenyl moiety could enhance binding affinity or stability, leading to more potent inhibition.

Caption: A conceptual diagram of a potential antagonistic mechanism.

Toxicological Information

There is a lack of specific toxicological data, such as LD50 values, for this compound in publicly available literature. However, studies on related compounds like 3,4-dichloroaniline have shown toxicity to aquatic life and potential for reproductive toxicity.[5][6][7] Acute toxicity studies in rats with 3,4-dichloroaniline also indicated kidney, liver, and urinary bladder damage.[8] Given these findings, this compound should be handled with care, assuming it may have significant toxicity.

Conclusion

This compound is a valuable tool for researchers in peptide science and drug discovery. While it offers the potential to create novel peptides with enhanced properties, it is essential to handle this compound with appropriate safety precautions due to the potential for toxicity, as indicated by data on related chlorinated compounds. The provided guidelines for handling, personal protective equipment, and emergency procedures should be strictly followed. Further research is needed to fully characterize its toxicological profile and specific biological activities.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 3,4-Dichloro-L-phenylalanine | C9H9Cl2NO2 | CID 2761498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Toxicity of 3,4-dichloroaniline to fathead minnows, Pimephales promelas, in acute and early life-stage exposures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Strain difference in sensitivity to 3,4-dichloroaniline and insect growth regulator, fenoxycarb, in Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 3,4-Dicholoroaniline acute toxicity in male Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Halogen Bond: A Chronological Exploration of Halogenated Amino Acids in Science and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of halogen atoms into amino acids represents a pivotal strategy in chemical biology and drug development, offering a powerful tool to modulate the physicochemical and structural properties of peptides and proteins. This guide provides a comprehensive overview of the discovery and history of halogenated amino acids, from their initial identification in marine organisms and the thyroid gland to their modern applications in protein engineering and rational drug design. We delve into the key historical milestones, detail the experimental protocols that have been instrumental in their study, and present quantitative data on their properties. Furthermore, this guide illustrates critical biosynthetic and experimental workflows through detailed diagrams, offering a thorough resource for researchers aiming to harness the unique potential of halogenation.

A Historical Perspective: From Marine Curiosities to a Cornerstone of Biomedicine

The story of halogenated amino acids is a multi-chaptered narrative that begins not in a laboratory, but in the complex ecosystems of the ocean and the intricate workings of human physiology.

Early Discoveries in Nature's Laboratories

The first encounters with halogenated amino acids were linked to the study of natural products. Marine organisms, existing in a halide-rich environment, proved to be prolific producers of these unique molecules.

-

1913: The Dawn of Bromotyrosines: The history of halogenated amino acids begins with the identification of 3,5-dibromotyrosine from the scleroprotein of the coral Primnoa lepadifera.[1] This discovery opened the door to the vast world of marine bromotyrosine derivatives, of which over 360 are now known, primarily found in sponges of the Verongida order.[1] These compounds exhibit a wide range of biological activities, including antimicrobial and antitumor properties.[1]

-

1929-1931: Unraveling the Thyroid's Secrets: Concurrently, the study of thyroid function led to the isolation of iodinated tyrosines. In 1929, Harington and Randall reported the isolation of dl-3:5-diiodotyrosine from the thyroid gland.[2] This was followed by the isolation of the dextrorotatory d-3:5-diiodotyrosine in 1931.[2][3][4] These discoveries were fundamental to understanding the biosynthesis of thyroid hormones, where monoiodotyrosine (MIT) and diiodotyrosine (DIT) serve as the direct precursors to triiodothyronine (T3) and thyroxine (T4).[5][6][7] The formation of monoiodotyrosine from radioiodine in the thyroid was later confirmed in 1948.[8]

-

Mid-20th Century: Microbial Halogenation: The mid-20th century saw the discovery of chlorinated amino acids from microbial sources. γ-chloronorvaline was identified in cultures of the microbe Streptomyces griseosporeus, where it displayed antibacterial activity.[9] Another novel compound, 4-amino-3-chloro-2-pentenedioic acid, was found in Streptomyces viridogenes.[10][11][12]

-

The Rarest Halogen: Fluorine in Nature: The enzymatic formation of a carbon-fluorine bond is exceedingly rare in nature. The only naturally occurring fluoroamino acid discovered to date is 4-fluoro-L-threonine, biosynthesized by the bacterium Streptomyces cattleya.[2][13][14][15][16] Its discovery highlighted a unique biosynthetic capability and sparked interest in the creation of synthetic fluoro-amino acids for research.

The Modern Era: Synthesis, Engineering, and Therapeutics

The latter half of the 20th century and the beginning of the 21st have been characterized by the development of sophisticated techniques to synthesize and incorporate halogenated amino acids into proteins, revolutionizing protein engineering and drug design.

-

Solid-Phase Peptide Synthesis (SPPS): The advent of Fmoc-based solid-phase peptide synthesis provided a robust method for incorporating synthetic halogenated amino acids into custom peptide sequences. This allows for precise control over the location and type of halogenation, enabling detailed structure-activity relationship (SAR) studies.[11]

-

Genetic Code Expansion: More recently, genetic code expansion techniques have enabled the site-specific, co-translational incorporation of halogenated amino acids into proteins in living cells. This powerful approach allows for the study of halogenation's effects within the context of a fully folded protein and has opened new avenues for creating proteins with enhanced stability and novel functions.

-

Drug Development: Halogenation is now a widely used strategy in medicinal chemistry. Introducing halogen atoms can improve a drug's metabolic stability, membrane permeability, and binding affinity to its target.[9][17] Fluorine, in particular, is frequently used to block sites of metabolic degradation and to fine-tune electronic properties.

The timeline below summarizes these key milestones:

Quantitative Data on Physicochemical Properties

Halogenation profoundly alters the physicochemical properties of an amino acid's side chain. These changes, including acidity (pKa), hydrophobicity (LogP), and molecular volume, are the basis for their utility in modulating protein structure and function.

Table 1: Physicochemical Properties of Halogenated Tyrosine Derivatives

| Amino Acid | pKa (Phenolic) | LogP (Calculated) | Molecular Volume (ų) |

| L-Tyrosine | 10.07 | -2.26 | 141.1 |

| 3-Fluoro-L-tyrosine | ~8.7 | -2.0[18] | 145.5 |

| 3,5-Difluoro-L-tyrosine | ~7.2 | -1.6[1] | 149.9 |

| 3-Chloro-L-tyrosine | 8.57 | -1.6[19] | 155.1 |

| 3-Bromo-L-tyrosine | 8.47 | -1.3[3] | 159.8 |

| 3-Iodo-L-tyrosine | 8.3[3] | -1.1[20] | 167.4 |

Note: LogP values are calculated estimates and can vary based on the algorithm used. Molecular volumes are calculated for the neutral amino acids.

Table 2: Carbon-Halogen (C-X) Bond Dissociation Energies

Precise bond dissociation energy (BDE) values for halogenated amino acids are not widely reported. The values below are for related aromatic compounds (benzyl halides) and serve as a proxy to illustrate the trend of decreasing bond strength down the halogen group.

| Bond | Bond Dissociation Energy (kJ/mol) |

| C-F (in CF₃-Cl) | ~423 |

| C-Cl (in Benzyl Chloride) | ~293 |

| C-Br (in Benzyl Bromide) | ~243 |

| C-I (in Benzyl Iodide) | ~201 |

Source: Values are approximations from various sources for representative molecules and are intended to show relative trends.[7]

Key Experimental Protocols

The study of halogenated amino acids relies on a suite of techniques for their synthesis, incorporation into peptides, and analysis. This section details the methodologies for several key experiments.

Fmoc Solid-Phase Peptide Synthesis (SPPS) of a Fluorinated Peptide

This protocol outlines the manual synthesis of a peptide containing a fluorinated phenylalanine residue using Fmoc chemistry.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-4-Fluoro-L-phenylalanine)

-

Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

-

SPPS reaction vessel

Methodology:

-

Resin Swelling: Place the Rink Amide resin in the reaction vessel and swell in DMF for 1 hour. Drain the DMF.

-

Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin and agitate for 20 minutes to remove the Fmoc protecting group from the resin's linker. Drain and wash the resin thoroughly with DMF (5 times).

-

Amino Acid Coupling: a. In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-4-Fluoro-L-phenylalanine) and 3.9 equivalents of HCTU in DMF. b. Add 8 equivalents of DIPEA to the amino acid solution to activate it. c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate the mixture for 1-2 hours to allow the coupling reaction to complete. e. Drain the solution and wash the resin thoroughly with DMF (3 times).

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (Step 2).

-

Cleavage and Side-Chain Deprotection: a. Wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen. b. Add the cleavage cocktail (TFA/H₂O/TIS) to the resin. c. Agitate for 2-3 hours at room temperature. d. Filter the resin and collect the filtrate containing the cleaved peptide.

-

Peptide Precipitation: Precipitate the crude peptide from the filtrate by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. The crude peptide can then be purified by reverse-phase HPLC.

Analysis of Halogenated Peptides by MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a rapid and sensitive method for determining the molecular weight of synthetic peptides, confirming the successful incorporation of halogenated amino acids.

Materials:

-

Purified synthetic peptide

-

MALDI Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA)

-

Matrix solvent: 50:50 acetonitrile:water with 0.1% TFA

-

MALDI target plate

-

MALDI-TOF Mass Spectrometer

Methodology:

-

Sample Preparation: a. Dissolve the crude or purified peptide in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% TFA) to a concentration of approximately 10 pmol/µL. b. Prepare a saturated solution of the CHCA matrix in the matrix solvent.

-

Target Spotting (Dried-Droplet Method): a. Pipette 0.5 µL of the peptide solution onto a spot on the MALDI target plate. b. Immediately add 0.5 µL of the CHCA matrix solution to the same spot. c. Allow the mixture to air-dry completely at room temperature. Co-crystallization of the peptide and matrix will occur.

-

Data Acquisition: a. Load the target plate into the MALDI-TOF mass spectrometer. b. Calibrate the instrument using a standard peptide mixture with known molecular weights. c. Navigate to the sample spot and acquire the mass spectrum. The laser fires at the crystal spot, desorbing and ionizing the peptide molecules. d. The ions travel through the flight tube, and their time-of-flight is measured to determine their mass-to-charge (m/z) ratio.

-

Data Analysis: a. Process the acquired spectrum to identify the peak corresponding to the protonated molecular ion [M+H]⁺ of the peptide. b. Compare the observed mass to the theoretical mass calculated for the peptide containing the halogenated amino acid. The unique isotopic pattern of chlorine and bromine can further aid in confirming the presence of these halogens.

Heterologous Expression of a Tryptophan Halogenase

This protocol describes a general workflow for producing a halogenase enzyme in E. coli, which can then be used for the in vitro biosynthesis of halogenated amino acids.

Materials:

-

Halogenase gene (e.g., Tryptophan-7-halogenase, prnA) cloned into an expression vector (e.g., pET series)

-

E. coli expression host strain (e.g., BL21(DE3))

-

LB (Luria-Bertani) medium and agar plates with appropriate antibiotic

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction

-

Cell lysis buffer and sonicator

-

Ni-NTA affinity chromatography column (for His-tagged proteins)

Methodology:

-

Transformation: Transform the expression plasmid containing the halogenase gene into competent E. coli BL21(DE3) cells. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 10 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.

-

Large-Scale Expression: a. Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. b. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.5-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.5 mM. d. Reduce the temperature to 18-25°C and continue to grow the culture overnight (16-18 hours).

-

Cell Harvesting and Lysis: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in lysis buffer. c. Lyse the cells by sonication on ice. d. Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant containing the soluble halogenase.

-

Protein Purification: a. If the halogenase is His-tagged, purify the protein from the soluble lysate using a Ni-NTA affinity chromatography column according to the manufacturer's protocol. b. Elute the purified protein and dialyze it into a suitable storage buffer.

-

Enzyme Characterization: The purified halogenase can now be used in in vitro reactions with its substrate (e.g., tryptophan), a halide source (e.g., NaCl or NaBr), and necessary cofactors (often FAD and a flavin reductase) to produce the halogenated amino acid.

Conclusion and Future Outlook

The journey of halogenated amino acids from their discovery in natural sources to their central role in modern biotechnology is a testament to the power of interdisciplinary research. The ability to precisely introduce halogens has provided scientists with an unparalleled tool to probe and manipulate biological systems. The continued discovery of novel halogenating enzymes from diverse environments will expand the biocatalytic toolbox, enabling the synthesis of new-to-nature halogenated compounds. As synthetic and biological techniques become more integrated, the rational design of peptides and proteins with finely tuned properties, driven by the strategic placement of halogen atoms, will undoubtedly lead to the development of next-generation therapeutics, advanced biomaterials, and novel research tools. The future of this field lies in harnessing the subtle yet powerful influence of the halogen bond to address challenges in medicine and materials science.

References

- 1. 3,5-Difluoro-L-Tyrosine | C9H9F2NO3 | CID 21764745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for 3-Bromotyrosine (HMDB0005874) [hmdb.ca]

- 4. physical chemistry - How to calculate the bond energy of C-Cl? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. 3-Iodotyrosine - Wikipedia [en.wikipedia.org]

- 6. US4351954A - Halogenated α-amino acids - Google Patents [patents.google.com]

- 7. Bond Dissociation Energies [cxp.cengage.com]

- 8. Showing Compound 3-Bromotyrosine (FDB023784) - FooDB [foodb.ca]

- 9. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biosynthetic origin of [R-(Z)]-4-amino-3-chloro-2-pentenedioic acid in Streptomyces viridogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. Fluorinated natural products: the biosynthesis of fluoroacetate and 4-fluorothreonine in Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biosynthesis of fluorothreonine and fluoroacetic acid by the thienamycin producer, Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 4-Fluoro-L-threonine - Wikipedia [en.wikipedia.org]

- 16. 4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Natural and Synthetic Halogenated Amino Acids-Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. go.drugbank.com [go.drugbank.com]

- 19. Showing Compound 3-Chlorotyrosine (FDB022723) - FooDB [foodb.ca]

- 20. 3-Iodo-L-Tyrosine | C9H10INO3 | CID 439744 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Incorporating H-D-Phe(3,4-DiCl)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of the unnatural amino acid H-D-Phe(3,4-DiCl)-OH into peptide sequences using solid-phase peptide synthesis (SPPS). The inclusion of 3,4-dichlorophenylalanine can significantly impact the conformational properties and biological activity of peptides, making it a valuable tool in drug discovery and development.

Introduction

This compound is a derivative of D-phenylalanine containing two chlorine atoms on the phenyl ring. This modification introduces steric bulk and alters the electronic properties of the side chain, which can lead to enhanced binding affinity, increased proteolytic stability, and improved pharmacokinetic profiles of the resulting peptides. A notable application of this amino acid is in the synthesis of Gonadotropin-Releasing Hormone (GnRH) antagonists like Degarelix, a therapeutic agent for prostate cancer.

This document outlines the key considerations and detailed protocols for the efficient incorporation of Fmoc-D-Phe(3,4-DiCl)-OH in Fmoc-based SPPS.

Data Presentation

While specific quantitative data for the coupling efficiency of Fmoc-D-Phe(3,4-DiCl)-OH is not extensively published, it is categorized as a sterically hindered amino acid. Therefore, robust coupling strategies are recommended to achieve high incorporation yields. The following tables summarize the characteristics of commonly used coupling reagents and cleavage cocktails that are suitable for peptides containing this compound.

Table 1: Comparison of Recommended Coupling Reagents for Hindered Amino Acids

| Coupling Reagent | Reagent Type | Key Advantages | Considerations |

| HATU | Uronium/Aminium Salt | High coupling efficiency, fast reaction times, effective for hindered amino acids. | Higher cost. |

| HBTU | Uronium/Aminium Salt | Good coupling efficiency, widely used, cost-effective. | Slightly less reactive than HATU for extremely difficult couplings. |

| DIC/OxymaPure | Carbodiimide/Additive | Low racemization, cost-effective, safe alternative to HOBt. | May require longer coupling times for hindered residues compared to onium salts. |

| PyBOP | Phosphonium Salt | High reactivity, particularly effective for hindered couplings. | Can be more expensive than uronium salts. |

Table 2: Recommended Cleavage Cocktails for Peptides Containing this compound

| Cleavage Cocktail | Composition | Application Notes |

| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | A robust, general-purpose cleavage cocktail suitable for most peptides, including those with sensitive residues. |

| Reagent B | TFA / Phenol / Water / TIS (88:5:5:2) | An "odorless" alternative that is effective for scavenging cations. |

| TFA/TIS/H₂O | TFA / TIS / Water (95:2.5:2.5) | A standard and effective cleavage cocktail for many peptides. The presence of the dichloro-substituents on the phenylalanine ring does not typically require special scavengers beyond what is standard for other sensitive residues that might be present in the sequence. |

Experimental Protocols

The following protocols are based on standard Fmoc-SPPS methodologies and are adapted for the successful incorporation of the sterically hindered this compound.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-D-Phe(3,4-DiCl)-OH

This protocol outlines the manual synthesis of a peptide containing this compound on a Rink Amide resin.

1. Resin Swelling:

-

Place the Rink Amide resin (e.g., 0.5 g, 0.5 mmol/g loading) in a fritted syringe or a dedicated SPPS reaction vessel.

-

Add N,N-Dimethylformamide (DMF, 10 mL/g of resin) and allow the resin to swell for at least 1 hour at room temperature with gentle agitation.

-

Drain the DMF.

2. Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF (10 mL/g of resin) to the swollen resin.

-

Agitate for 3 minutes, then drain.

-

Repeat the piperidine treatment for 10 minutes.

-

Wash the resin thoroughly with DMF (5 x 10 mL/g of resin).

3. Coupling of Fmoc-D-Phe(3,4-DiCl)-OH:

-

In a separate vial, dissolve Fmoc-D-Phe(3,4-DiCl)-OH (3 equivalents relative to resin loading), a coupling reagent such as HATU (2.9 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

-

Pre-activate the mixture for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. For this hindered amino acid, a longer coupling time or a double coupling may be necessary to ensure complete reaction.

-

To perform a double coupling, drain the reaction mixture, wash with DMF, and repeat the coupling step with a freshly prepared activated amino acid solution.

-

After the coupling is complete, wash the resin with DMF (5 x 10 mL/g of resin).

4. Monitoring the Coupling Reaction:

-

Perform a Kaiser test on a small sample of the resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), a second coupling is recommended.

5. Capping (Optional):

-

If the Kaiser test remains positive after a second coupling, any unreacted amino groups can be capped to prevent the formation of deletion sequences.

-

Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 5% Ac₂O, 5% DIPEA in DMF) for 30 minutes.

-

Wash the resin with DMF.

6. Peptide Chain Elongation:

-

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

7. Final Fmoc Deprotection:

-

After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Wash the resin with DMF and then with dichloromethane (DCM) and dry the resin under vacuum.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.

1. Preparation of Cleavage Cocktail:

-

In a fume hood, prepare a fresh cleavage cocktail. A standard and effective choice is a mixture of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5.

2. Cleavage Reaction:

-

Add the cleavage cocktail to the dried peptide-resin (10 mL/g of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

3. Peptide Precipitation:

-

Filter the cleavage mixture to separate the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether (approximately 10 times the volume of the filtrate).

-

A white precipitate of the crude peptide should form.

-

Place the tube at -20°C for at least 30 minutes to maximize precipitation.

4. Peptide Isolation and Washing:

-

Centrifuge the mixture to pellet the peptide.

-

Carefully decant the ether.

-

Wash the peptide pellet with cold diethyl ether twice to remove scavengers and residual TFA.

-

Dry the crude peptide pellet under a stream of nitrogen and then under vacuum.

5. Purification and Characterization:

-

Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Caption: Workflow for incorporating this compound in SPPS.

Caption: Peptide cleavage and isolation workflow.

Troubleshooting

-

Incomplete Coupling: Due to the steric hindrance of the 3,4-dichloro-substituted phenyl ring, incomplete coupling can be a challenge. If a positive Kaiser test is observed after the initial coupling, a second coupling with fresh reagents is the primary solution. Alternatively, increasing the coupling time or using a more potent coupling reagent like HATU can improve the outcome.

-

Aggregation: Peptides containing multiple hydrophobic or bulky residues can be prone to aggregation on the resin, which can hinder subsequent reactions. Using solvents that disrupt secondary structures, such as N-methyl-2-pyrrolidone (NMP) in place of or in combination with DMF, can be beneficial.

-

Low Purity of Crude Peptide: Ensure that high-quality reagents are used, especially the Fmoc-D-Phe(3,4-DiCl)-OH. Inefficient scavenging during cleavage can also lead to side products. The choice and freshness of scavengers in the cleavage cocktail are critical.

By following these detailed protocols and considering the provided recommendations, researchers can confidently and successfully incorporate this compound into their target peptide sequences, paving the way for the development of novel and potent therapeutic candidates.

Application Notes: The Strategic Use of H-D-Phe(3,4-DiCl)-OH in Designing Peptide Inhibitors

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in modern drug discovery, enabling the development of peptidomimetics with enhanced therapeutic properties. H-D-Phe(3,4-DiCl)-OH, or D-3,4-Dichlorophenylalanine, is a non-proteinogenic amino acid that offers unique structural and physicochemical characteristics for the design of potent and stable peptide inhibitors. Its D-configuration provides inherent resistance to proteolytic degradation, a common challenge with peptide-based therapeutics, thereby increasing in vivo half-life. Furthermore, the dichlorinated phenyl ring can engage in specific interactions within target protein binding pockets, such as halogen bonding and π-π stacking, which can significantly enhance binding affinity and selectivity.

Key Advantages of Incorporating this compound:

-

Enhanced Proteolytic Stability: The D-chiral center of this compound hinders recognition by endogenous proteases, leading to a longer duration of action in biological systems.

-

Increased Binding Affinity: The electron-withdrawing chlorine atoms on the phenyl ring can modulate the electronic properties of the side chain, potentially leading to stronger and more specific interactions with target proteins. These interactions can include halogen bonds, which are increasingly recognized as important in drug design.

-

Conformational Constraint: The bulky, substituted phenyl ring can restrict the conformational flexibility of the peptide backbone, pre-organizing the inhibitor into a bioactive conformation for optimal target binding.

-

Improved Pharmacokinetic Properties: By enhancing stability and potentially influencing membrane permeability, the inclusion of this compound can lead to improved overall pharmacokinetic profiles of peptide drug candidates.

Applications in Inhibitor Design

This compound has been successfully utilized in the design of inhibitors targeting protein-protein interactions (PPIs), which are implicated in a wide range of diseases, including cancer. One notable application is in the development of inhibitors of the B-cell lymphoma 2 (Bcl-2) family of proteins. These proteins are key regulators of apoptosis, and their overexpression is a hallmark of many cancers.

A prime example is the development of a cyclic peptide based on the BH3 domain of the pro-apoptotic protein BAD. In one study, a lactam-bridged cyclic peptide, Ac-1Nal-Aib-Lys-Nle-Ala-Asp-Asp-Phe(Cl2)-NH2, was synthesized. While this particular study did not specify the chirality of the dichlorophenylalanine, the use of D-amino acids is a common strategy to enhance stability. This peptide demonstrated a 2-fold higher activity in a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) cell viability assay compared to the wild-type BAD peptide, although it exhibited a 134-fold weaker in vitro binding affinity.[1] This suggests that the enhanced cellular activity may be attributed to factors such as increased cell permeability or resistance to degradation, highlighting the complex interplay of factors in drug efficacy.

Data Presentation

The following table summarizes the reported quantitative data for a peptide inhibitor incorporating 3,4-dichlorophenylalanine.

| Peptide Sequence | Target | In Vitro Binding Affinity (Relative) | Cellular Activity (MTT Assay) (Relative) | Reference |

| Ac-1Nal-Aib-Lys-Nle-Ala-Asp-Asp-Phe(Cl2)-NH2 (cyclic) | Bcl-2 | 134-fold weaker vs. wild-type BAD | 2-fold higher vs. wild-type BAD | [1] |

Experimental Protocols

1. Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol describes the manual synthesis of a linear peptide using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, a standard method for peptide synthesis.

Materials:

-

Rink Amide MBHA resin (low loading, e.g., 0.3-0.5 mmol/g)

-

Fmoc-protected amino acids (including Fmoc-D-Phe(3,4-DiCl)-OH)

-

N,N-Dimethylformamide (DMF), HPLC grade

-

Dichloromethane (DCM), HPLC grade

-

Piperidine, reagent grade

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU/HOBt

-

Base for coupling: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in the synthesis vessel for 30-60 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat with a fresh 20% piperidine in DMF solution for 15 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-